Cas no 58759-08-3 (2-oxo-2-(thiophen-3-yl)acetaldehyde)
58759-08-3 structure
Product Name:2-oxo-2-(thiophen-3-yl)acetaldehyde
CAS No:58759-08-3
MF:C6H4O2S
MW:140.159760475159
CID:2626768
PubChem ID:249986
Update Time:2025-04-21
2-oxo-2-(thiophen-3-yl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- oxo(thiophen-3-yl)acetaldehyde
- 2-BROMOMETHYLTHIOPHENE; 2-(BROMOMETHYL)-THIOPHENE; 2-bromomethyl thiophene; AGN-PC-00H12Q; (thienyl-3) glyoxal; 3-thienylglyoxal; thien-3-ylglyoxal; 2-(bromomethyl)-thiophene; AKOS013400768; thienylmethyl bromide; ANW-59715; (2-bromomethyl)thiophene; 2-thenyl bromide; SureCN354163; 3-Thienylglyoxal; thien-2-ylmethyl bromide; Thiophene, 2-(bromomethyl)-; oxo-thiophen-3-yl-acetaldehyde; (3-thienyl)glyoxal; [3]Thienyl-glyoxal;
- 2-oxo-2-(thiophen-3-yl)acetaldehyde
- 58759-08-3
- AKOS020740950
- DTXSID20974279
- NSC-68905
- EN300-1240745
- 2-oxo-2-thiophen-3-ylacetaldehyde
- Z1511750329
- AT16766
- (3-Thienyl)glyoxal
- SCHEMBL7493836
- IOVFHLJNAMPRHI-UHFFFAOYSA-N
- NSC68905
-
- Inchi: 1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H
- InChI Key: IOVFHLJNAMPRHI-UHFFFAOYSA-N
- SMILES: S1C=CC(C(C=O)=O)=C1
Computed Properties
- Exact Mass: 139.99322
- Monoisotopic Mass: 139.9932
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 62.4
Experimental Properties
- Density: 1.3
- Boiling Point: 210.5°C at 760 mmHg
- Flash Point: 81.1°C
- Refractive Index: 1.56
- PSA: 34.14
- LogP: 1.12970
2-oxo-2-(thiophen-3-yl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1240745-1.0g |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1240745-50mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 50mg |
$209.0 | 2023-10-02 | |
| Enamine | EN300-1240745-100mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 100mg |
$312.0 | 2023-10-02 | |
| Enamine | EN300-1240745-250mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 250mg |
$444.0 | 2023-10-02 | |
| Enamine | EN300-1240745-500mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 500mg |
$702.0 | 2023-10-02 | |
| Enamine | EN300-1240745-1000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 1000mg |
$900.0 | 2023-10-02 | |
| Enamine | EN300-1240745-2500mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 2500mg |
$1763.0 | 2023-10-02 | |
| Enamine | EN300-1240745-5000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 5000mg |
$2608.0 | 2023-10-02 | |
| Enamine | EN300-1240745-10000mg |
2-oxo-2-(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95.0% | 10000mg |
$3868.0 | 2023-10-02 | |
| Aaron | AR01GJXR-50mg |
oxo(thiophen-3-yl)acetaldehyde |
58759-08-3 | 95% | 50mg |
$313.00 | 2025-02-14 |
2-oxo-2-(thiophen-3-yl)acetaldehyde Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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